Survival Extension Following Lethal Irradiation: YH250 vs. Vehicle Control
In a murine model of lethal total body irradiation (9 Gy, LD100), a single subcutaneous dose of YH250 (2 mg/kg) administered 24 hours post-exposure significantly extended median survival compared to vehicle control [1]. The survival benefit was statistically robust (p = 0.0067). While the exact median survival values are presented graphically, YH250 treatment shifted the survival curve dramatically rightward, with >30-day survival observed in treated animals versus 100% mortality by day ~12 in controls.
| Evidence Dimension | Overall survival |
|---|---|
| Target Compound Data | YH250 (2 mg/kg s.c., single dose 24h post 9 Gy TBI) significantly extended lifespan |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | p = 0.0067 (log-rank test); median survival extended from ~12 days to >30 days |
| Conditions | C57BL/6 mice, 9 Gy whole-body irradiation (LD100), treatment 24h post-exposure |
Why This Matters
This is the foundational in vivo efficacy benchmark for procuring YH250 as a hematopoietic rescue agent in radiation injury models.
- [1] Zhao Y, Masiello D, McMillian M, Nguyen C, Wu Y, Melendez E, et al. Small molecule p300/catenin antagonist enhances hematopoietic recovery after radiation. PLoS One. 2017;12(5):e0177245. View Source
